5-(2,4-dinitrophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-DINITROPHENOXY)-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by the presence of multiple nitro groups and a dihydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-DINITROPHENOXY)-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the nitration of phenolic compounds followed by cyclization and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted products.
Scientific Research Applications
5-(2,4-DINITROPHENOXY)-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Potential use in the study of enzyme interactions and inhibition due to its multiple reactive sites.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(2,4-DINITROPHENOXY)-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets through its nitro and phenoxy groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The pathways involved may include oxidative stress, DNA damage, and interference with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-DINITROPHENOL: A simpler compound with similar nitro groups but lacking the dihydroisoindole core.
4-NITROPHENOL: Contains a single nitro group and phenol structure, used in various chemical applications.
ISOINDOLE DERIVATIVES: Compounds with similar core structures but different substituents, leading to varied chemical and biological properties.
Uniqueness
5-(2,4-DINITROPHENOXY)-2-(4-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of multiple nitro groups and a dihydroisoindole core
Properties
Molecular Formula |
C20H10N4O9 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
5-(2,4-dinitrophenoxy)-2-(4-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H10N4O9/c25-19-15-7-6-14(33-18-8-5-13(23(29)30)9-17(18)24(31)32)10-16(15)20(26)21(19)11-1-3-12(4-2-11)22(27)28/h1-10H |
InChI Key |
UDNBQQAGRMODBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.